Pmel 17 protein - 146149-52-2

Pmel 17 protein

Catalog Number: EVT-1518270
CAS Number: 146149-52-2
Molecular Formula: C10H21NO4
Molecular Weight: 0
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Product Introduction

Molecular Architecture of Pmel17

Gene Organization & Evolutionary Conservation of the PMEL/SILV Locus

The PMEL gene (officially designated SILV by the HUGO Gene Nomenclature Committee) resides on human chromosome 12q13.2, spanning approximately 12.6 kilobases and comprising 12 exons that encode multiple transcript variants [1]. This locus exhibits remarkable evolutionary conservation across vertebrates, with orthologs identified in mammals (e.g., mouse, horse, cattle), birds (chicken, quail), amphibians (Xenopus), and teleost fish (zebrafish) [2] [6]. The gene’s architecture features alternative promoter usage and splicing mechanisms that generate tissue-specific isoforms, particularly within exon-rich regions encoding functional domains [1] [9].

Polymorphisms in PMEL correlate with hypopigmentation phenotypes in diverse species. For instance:

  • Chickens: Non-synonymous SNPs link to plumage color variations and social behaviors (pecking order establishment) [2].
  • Cattle: A signal sequence mutation causes recessive hypopigmentation in certain breeds [2].
  • Mice: The silver (si) mutation introduces a premature stop codon truncating the cytoplasmic tail, causing coat color dilution and melanocyte depletion [2] [6].

Table 1: Evolutionary Conservation of PMEL Across Species

SpeciesConservation FeaturesPhenotypic Impact of Mutations
Human (Homo sapiens)12 exons; Chr 12q13.2; multiple splice variantsPigmentary glaucoma (dominant missense mutations)
Mouse (Mus musculus)>80% amino acid identity; Silver (si) locus on Chr 10Progressive coat graying (recessive truncation)
Chicken (Gallus gallus)Homolog (MMP115); SNPs in exonic regionsAltered plumage pigmentation
Zebrafish (Danio rerio)Conserved PKD and RPT domains; ZFIN ID: ZDB-ALT-191119-1Larval hypopigmentation (recessive mutants)

Structural Domains: Luminal Amyloidogenic Core, Transmembrane Region, and Cytoplasmic Tail

PMEL17 is a type I transmembrane glycoprotein (668 residues in longest isoform) organized into three topologically distinct regions:

  • Luminal Domain (≈578 residues): Contains the amyloidogenic core essential for melanosomal fibril formation. Key subdomains include:
  • N-Terminal Region (NTR): Binds lipids and facilitates sorting to intralumenal vesicles (ILVs) of multivesicular bodies [3].
  • Polycystic Kidney Disease (PKD) Domain: Adopts an immunoglobulin-like β-sheet fold (residues 206–300) and forms amyloid fibrils in vitro. Critical for fibril nucleation and endosomal trafficking [3] [7].
  • Repeat Domain (RPT): Comprises 10 imperfect repeats (e.g., P[E/D]GG[G/S]T[P/Q]Q...) rich in glutamic acid, serine, and proline. Serves as the pH-sensing regulatory module, promoting amyloid elongation under acidic melanosomal conditions (pH ≈4.0–5.5) [4] [7].

  • Transmembrane Domain (≈26 residues): Anchors PMEL17 in organellar membranes and facilitates γ-secretase-mediated cleavage following ectodomain shedding [3] [5].

  • Cytoplasmic Tail (≈45 residues): Contains conserved motifs regulating intracellular trafficking:

  • Dileucine signal (Leu⁶⁰⁷-Leu⁶⁰⁸): Mediates AP-2-dependent endocytosis from the plasma membrane [5].
  • Tyrosine-based motif (Glu⁶¹⁵-Tyr⁶¹⁶-Arg⁶¹⁷): Directs Golgi-to-endosome transport [5].

Table 2: Functional Domains of Human PMEL17

Structural DomainKey Residues/FeaturesPrimary Functions
N-Terminal Region (NTR)C60 disulfide bond; N-glycosylation sites (Asn⁵², Asn⁸⁷)Intralumenal vesicle sorting; initial amyloid nucleation
PKD Domainβ-sheet immunoglobulin fold; Met₂₀₆–Gln₃₁₇Core amyloid structure; fibril stability
Repeat Domain (RPT)10x E/S-rich imperfect repeats (Arg³¹⁵–Pro⁴⁴⁴)pH-dependent aggregation; melanin templating
Transmembrane DomainLeu⁵⁸⁹–Ile⁶¹⁴; α-helicalMembrane anchoring; γ-secretase substrate
Cytoplasmic TailDileucine (LL); tyrosine-based (EYR) motifsEndocytosis; endosomal trafficking

Post-Translational Modifications: Glycosylation, Proteolytic Cleavage, and Disulfide Bond Formation

PMEL17 undergoes sequential PTMs essential for its amyloidogenic function:

  • N- and O-Glycosylation: The NTR and PKD domains acquire complex N-glycans in the endoplasmic reticulum (ER) and Golgi, increasing molecular weight from ≈70 kDa (precursor) to ≈100–110 kDa (mature form). The RPT domain harbors clustered O-glycans that may shield amyloidogenic segments during biosynthesis [1] [5].

  • Disulfide Bond Formation: Cysteine residues (e.g., Cys⁶⁰ in NTR) form intramolecular disulfide bonds, stabilizing the luminal domain prior to proteolytic activation [2] [3].

  • Proteolytic Cleavage Cascade:

  • Furin Cleavage: In trans-Golgi network, cleaves at Arg₄₄₉↓Leu₄₅₀ to generate Mα (lumenal) and Mβ (transmembrane) fragments [5].
  • ADAM10/17 Ectodomain Shedding: Releases Mα from membrane-bound Mβ [3].
  • BACE2 Cleavage: Trims Mα to expose amyloidogenic RPT fragments [6].
  • γ-Secretase Processing: Degrades residual Mβ stub following ectodomain shedding [3].

Table 3: Proteolytic Processing of PMEL17

Processing StepProtease InvolvedCleavage Site(s)Products GeneratedFunctional Outcome
Primary CleavageFurin/PCSKArg⁴⁴⁹↓Leu⁴⁵⁰Mα (≈80 kDa), Mβ (≈28 kDa)Dissociates functional subunits
Secondary TrimmingADAM10/17Luminal juxtamembrane regionSoluble Mα fragmentLiberates amyloidogenic domain
Tertiary ProcessingBACE2Within RPT domainPKD-RPT fibrillogenic core (≈30 kDa)Exposes amyloid nucleation site
Membrane Fragment Degradationγ-SecretaseWithin transmembrane domainCytosolic peptide (P3)Terminates signaling

Isoforms: Alternative Splicing Variants and Functional Implications

Alternative splicing within PMEL exon 7–9 generates isoforms with divergent amyloidogenic properties:

  • Long RPT Isoform (lRPT): Contains 10 intact repeats (residues 315–444). Forms rod-like fibrils in vitro but aggregates slowly at physiological pH 5.0–6.0 (t½ ≈ 10–15 hours) [4] [9].

  • Short RPT Isoform (sRPT): Lacks repeats 6–7 due to excision of a cryptic intron (42-residue deletion). Exhibits accelerated amyloidogenesis (t½ ≈ 0.2–1 hour) and forms twisted filaments. Represents ≈10% of total PMEL17 mRNA in melanocytes [4] [9].

Functional interplay between isoforms enables hierarchical fibril assembly:

  • sRPT acts as a nucleator, cross-seeding lRPT polymerization via shared β-strand motifs.
  • sRPT fibrils template lRPT into twisted morphologies rather than native rods, enhancing melanin deposition efficiency [4].
  • Evolutionary analysis reveals conserved alternative splicing in mammals, suggesting conserved regulation of melanosome maturation kinetics [6] [9].

Table 4: Characteristics of PMEL17 Isoforms

IsoformStructural FeaturesAggregation KineticsFibril MorphologyFunctional Role
Full-length (PMEL-l)668 residues; intact RPT domainSlow (requires acidic pH)Rod-likeMajor structural scaffold
lRPT10 imperfect repeats (residues 315–444)t½ ≈ 10–15 h at pH 5.0Rod-likeTemplate for melanin deposition
sRPT7 repeats (deletion of R6–R7)t½ ≈ 0.2–1 h at pH 5.0Twisted filamentsNucleator for lRPT amyloidogenesis

Properties

CAS Number

146149-52-2

Product Name

Pmel 17 protein

Molecular Formula

C10H21NO4

Synonyms

Pmel 17 protein

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